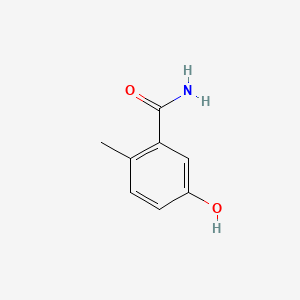

5-Hydroxy-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

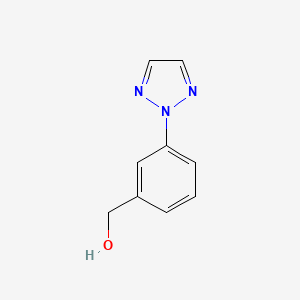

5-Hydroxy-2-methylbenzamide is a chemical compound . It’s used in various applications, including as a reagent in chemical reactions .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 5-Hydroxy-2-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a catalyst and ultrasonic irradiation . Another method involves the reaction of halokojic acids with heterocyclic S-nucleophiles .Chemical Reactions Analysis

Benzamides, including 5-Hydroxy-2-methylbenzamide, can participate in various chemical reactions . These reactions can be influenced by factors such as the presence of a catalyst, the reaction conditions, and the specific reactants used .Scientific Research Applications

Synthesis and Stereochemistry : Dischino et al. (1999) reported the stereoselective reduction of a related compound, leading to the synthesis of a 3H-labeled version with high specific activity. This highlights the compound's potential in synthesizing labeled molecules for research purposes (Dischino et al., 1999).

Structural and Electronic Analysis : Jezierska et al. (2009) conducted a study using density functional theory to understand the structural and electronic differences in benzamide derivatives, important as analogues for analgesic and antipyretic medicines. This research provides insights into the electronic structure and dynamics of similar compounds (Jezierska et al., 2009).

Microsomal Demethylation Study : Constantino et al. (1992) explored the metabolism of N,N-dimethylbenzamides in rat liver microsomes. This study is significant for understanding the metabolic pathways and potential therapeutic applications of related benzamide compounds (Constantino et al., 1992).

DNA Interaction : A study by Ellervik et al. (2000) on a similar compound, 2-hydroxy-6-methoxybenzamide, explored its ability to distinguish base pairs in the minor groove of DNA. This suggests potential applications in genetic research and drug design (Ellervik et al., 2000).

Pharmacological Applications : The synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by Al Mamari and Al Lawati (2019) show its potential in metal-catalyzed C–H bond functionalization reactions, highlighting its applicability in medicinal chemistry (Al Mamari & Al Lawati, 2019).

Spectroscopic Studies : Takač and Vikić Topić (2004) analyzed the spectral properties of salicylic acid derivatives, which provides essential information for the development of pharmaceuticals and understanding the behavior of similar compounds under different conditions (Takač & Vikić Topić, 2004).

Future Directions

The future directions in the field of catalytic chemistry, which includes the study of compounds like 5-Hydroxy-2-methylbenzamide, involve sustainable development and the discovery of high-performance catalysts . This includes the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

properties

IUPAC Name |

5-hydroxy-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJRKCQZWDFHNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-methylbenzamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)